3-(cyclohexylmethyl)-8,9-dimethoxy-5-[[2-(trifluoromethyl)phenyl]methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one
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Description
Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its various functional groups. For instance, the trifluoromethyl group is known to be quite reactive and could participate in a variety of reactions . The imidazoquinazolinone group could also potentially undergo reactions at the nitrogen or oxygen atoms.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity . The dimethoxy group could potentially form hydrogen bonds, affecting the compound’s solubility.Scientific Research Applications
Synthesis and Derivative Development
Researchers have focused on the synthesis of new derivatives of quinazoline-based compounds, exploring their potential biological activities. For instance, Markosyan et al. (2015) synthesized 2-sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones, demonstrating their significant anti-monoamine oxidase and antitumor activities (Markosyan et al., 2015). Similarly, Alagarsamy et al. (2009) synthesized novel 3-cyclohexyl-2-substituted hydrazino-3H-quinazolin-4-ones, investigating their analgesic and anti-inflammatory properties (Alagarsamy et al., 2009).
Biological Activities and Mechanism of Action
The biological activities of quinazoline derivatives have been extensively studied. The synthesized compounds exhibit a range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects. For example, compounds synthesized by Pandey et al. (2009) showed significant antibacterial and antifungal activities, highlighting the antimicrobial potential of these derivatives (Pandey et al., 2009).
Potential Therapeutic Applications
The potential therapeutic applications of these compounds are a key area of research. For instance, compounds with anti-inflammatory and analgesic properties could be developed into new medications for pain and inflammation management. The research by Baba et al. (1996) into quinoline and quinazoline derivatives as disease-modifying antirheumatic drugs (DMARDs) illustrates the exploration of these compounds for treating rheumatic diseases (Baba et al., 1996).
Properties
IUPAC Name |
3-(cyclohexylmethyl)-8,9-dimethoxy-5-[[2-(trifluoromethyl)phenyl]methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28F3N3O3S/c1-35-22-13-18-20(14-23(22)36-2)31-26(37-15-17-10-6-7-11-19(17)27(28,29)30)33-21(25(34)32-24(18)33)12-16-8-4-3-5-9-16/h6-7,10-11,13-14,16,21H,3-5,8-9,12,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGFKCUIBSBSHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=O)C(N3C(=N2)SCC4=CC=CC=C4C(F)(F)F)CC5CCCCC5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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